

An In-depth Technical Guide to Fungal Production of Citreoviridin

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Compound of Interest

Compound Name: Citreoviridin

Cat. No.: B190807

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Introduction

Citreoviridin is a mycotoxin belonging to the polyketide family, characterized by a distinctive yellow color and potent neurotoxic properties. It is a known inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production. This mode of action has garnered interest in its potential applications in drug development, alongside concerns for its toxicological impact as a food contaminant. This guide provides a comprehensive overview of the fungal species known to produce **Citreoviridin**, detailed methodologies for its production and analysis, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.

Fungal Species Producing Citreoviridin

Several fungal species, primarily within the genera *Penicillium* and *Aspergillus*, are recognized producers of **Citreoviridin**. The most significant and well-documented of these include:

- *Penicillium citreonigrum*: This species is a major producer of **Citreoviridin** and is often associated with the contamination of rice, leading to a condition known as "yellow rice disease," which has been linked to cardiac beriberi.
- *Aspergillus terreus*: A ubiquitous soil fungus, certain strains of *A. terreus* are capable of synthesizing **Citreoviridin**.

- Eupenicillium ochrosalmoneum: This species has been identified as a producer of **Citreoviridin**, notably in maize.

Quantitative Production of Citreoviridin

The production of **Citreoviridin** is highly dependent on the fungal species, substrate, and fermentation conditions. The following tables summarize quantitative data on **Citreoviridin** production from various studies.

Table 1: **Citreoviridin** Production by Penicillium citreonigrum

Fermentation Type	Substrate/Medium	Incubation Time	Temperature	Yield	Reference
Submerged	Yeast Extract Sucrose (YES) Broth	8 days	25°C	5.54 g crude extract from 48 x 500 mL flasks (estimated 74.3% in mycelia)	
Solid-State	Rice	Not Specified	Not Specified	12 to 96.7 ng/g in rice; 128 to 254 ng/g in rice bran	

Table 2: **Citreoviridin** Production by Eupenicillium ochrosalmoneum

Substrate	Condition	Yield Range (µg/kg)	Reference
Maize Kernels (Bulk Samples)	Natural Contamination	19 - 2,790	
Maize Kernels (Hand-picked, yellow-stained)	Natural Contamination	53,800 - 759,900	
Maize Kernels (Wound-inoculated)	Controlled Environment	142,000 - 2,780,000	

Experimental Protocols

Production and Extraction of Citreoviridin from *Penicillium citreonigrum*

This protocol is adapted from Rocha et al. (2015).

1. Fungal Culture and Fermentation:

- Inoculate *Penicillium citreonigrum* into 500 mL of Yeast Extract Sucrose (YES) liquid medium.
- Incubate at 25°C for 8 days in stationary culture.

2. Extraction from Liquid Medium:

- Separate the mycelium from the liquid medium by filtration.
- Extract the liquid medium twice with chloroform.

3. Extraction from Mycelium:

- Fragment the mycelium and cover with chloroform.
- Sonicate for 20 minutes to enhance extraction efficiency.
- Filter the chloroform extract.

4. Purification:

- Combine the chloroform extracts from the liquid medium and mycelium.

- Filter through anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude extract.
- Further purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Citreoviridin by HPLC-PDA

Chromatographic Conditions:

- HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.
- Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A gradient of methanol and water with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 385 nm.
- Quantification: Based on a calibration curve prepared from a certified **Citreoviridin** standard.

Quantification of Citreoviridin by LC-MS/MS

Sample Preparation:

- Extract **Citreoviridin** from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile, water, and acetic acid.
- The extract may require a clean-up step, for which various solid-phase extraction (SPE) cartridges are available.

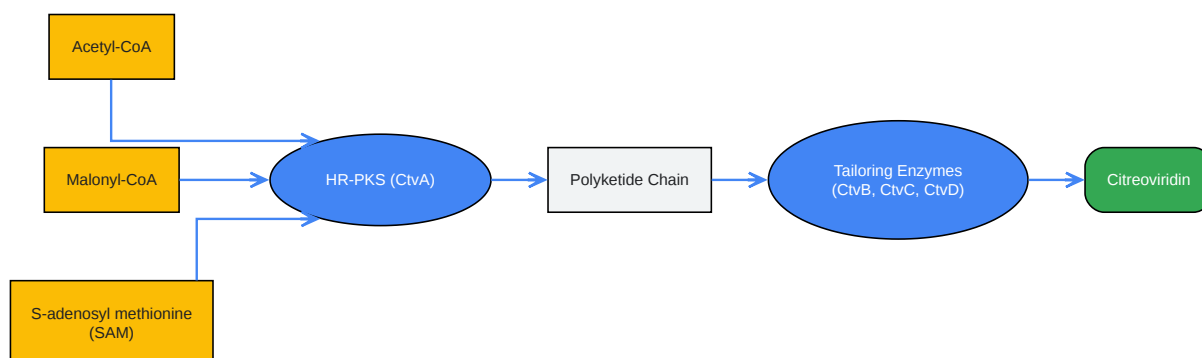
LC-MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion for **Citreoviridin** is typically m/z 403.2.
 - Product ions for quantification and confirmation can be selected based on fragmentation patterns. For example, transitions of m/z 403.2 \rightarrow 315.0 and m/z 403.2 \rightarrow 139.0 have been used.
- Declustering Potential (DP): ~ 56 V.
- Collision Energy (CE): Optimized for each transition (e.g., 13 V for m/z 315 and 33 V for m/z 139).
- Collision Cell Exit Potential (CXP): ~ 10 V.

Biosynthetic and Signaling Pathways

Citreoviridin Biosynthetic Pathway

The biosynthesis of **Citreoviridin** is orchestrated by a gene cluster, which has been identified in both *Aspergillus terreus* and *Penicillium citreonigrum*. The core of this pathway is a highly reducing polyketide synthase (HR-PKS).



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Citreoviridin Biosynthetic Pathway

Experimental Workflow for Citreoviridin Production and Analysis

The following diagram outlines a typical workflow for the production, extraction, purification, and analysis of **Citreoviridin** from fungal cultures.

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